Benzyl N-(4-{[(tert-butoxy)carbonyl]amino}phenyl)carbamate
Overview
Description
Benzyl N-(4-{[(tert-butoxy)carbonyl]amino}phenyl)carbamate is a chemical compound with the CAS Number: 220741-56-0. Its molecular weight is 342.39 and its IUPAC name is benzyl tert-butyl 1,4-phenylenedicarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H22N2O4/c1-19(2,3)25-18(23)21-16-11-9-15(10-12-16)20-17(22)24-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3,(H,20,22)(H,21,23) .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 342.39 . Further details about its physical and chemical properties are not available in the search results.Scientific Research Applications
Asymmetric Synthesis : Yang, Pan, and List (2009) describe the synthesis of Tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate by Asymmetric Mannich Reaction, illustrating its application in the production of chiral amino carbonyl compounds (Yang, Pan, & List, 2009).
Crystal Structure Analysis : Zheng et al. (2008) explore the crystal structure of a similar compound, (1S,3S,4S)-tert-Butyl N-[1-benzyl-3-hydroxy-5-phenyl-4-(picolinamido)pentyl]carbamate, highlighting its potential in structural chemistry (Zheng et al., 2008).
Potential Medical Applications : Kos et al. (2021) synthesized a library of 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amides, investigating their potential as acetyl- and butyrylcholinesterase inhibitors, which could have implications in treating neurodegenerative diseases (Kos et al., 2021).
Chemoselective Transformation in Organic Chemistry : Sakaitani and Ohfune (1990) discuss the synthesis of the N-tert-butyldimethylsilyloxycarbonyl group from N-tert-butoxycarbonyl and its applications in the transformation of amino protecting groups, showcasing its versatility in organic synthesis (Sakaitani & Ohfune, 1990).
Synthesis of Antioxidants : Pan, Liu, and Lau (1998) synthesized new monomeric antioxidants containing hindered phenol, demonstrating the potential of such compounds in enhancing the thermal stability of polymers (Pan, Liu, & Lau, 1998).
Metalation and Alkylation Studies : Sieburth, Somers, and O'hare (1996) investigated the metalation and alkylation between silicon and nitrogen in tert-butyl carbamate derivatives, providing insights into the formation of α-functionalized α-amino silanes (Sieburth, Somers, & O'hare, 1996).
Hydro-Lipophilic Properties : Jankech et al. (2020) studied the hydro-lipophilic properties of a series of fluorinated benzyl carbamates of 4-aminosalicylanilides, emphasizing the relationship between lipophilicity and chemical structure in medicinal chemistry (Jankech et al., 2020).
Intramolecular Hydrogen Bonding : Weber et al. (1995) focused on the intramolecular hydrogen bonding in tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate, providing valuable data for the design of molecules with specific hydrogen-bonding patterns (Weber et al., 1995).
Safety and Hazards
Properties
IUPAC Name |
benzyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-19(2,3)25-18(23)21-16-11-9-15(10-12-16)20-17(22)24-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNJQFHKTSNSGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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